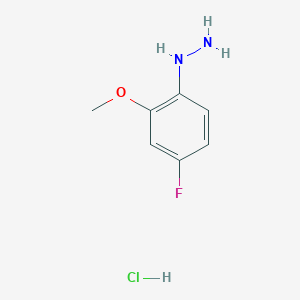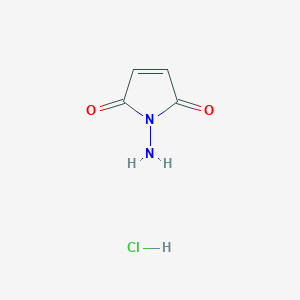
(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClFN2O. This compound is characterized by the presence of a hydrazine group attached to a fluorinated and methoxylated benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 4-fluoro-2-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.
Chemical Reactions Analysis
1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is used in scientific research for various purposes:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity for different targets.
Comparison with Similar Compounds
1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
4-Methoxyphenylhydrazine hydrochloride: Lacks the fluorine atom, which can affect its reactivity and biological activity.
4-Fluorophenylhydrazine hydrochloride: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.
4-Chlorophenylhydrazine hydrochloride: Contains a chlorine atom instead of a fluorine atom, which can alter its chemical properties and reactivity. The presence of both fluorine and methoxy groups in 1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride makes it unique and can provide distinct advantages in certain applications.
This detailed overview provides a comprehensive understanding of 1-(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H10ClFN2O |
|---|---|
Molecular Weight |
192.62 g/mol |
IUPAC Name |
(4-fluoro-2-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9FN2O.ClH/c1-11-7-4-5(8)2-3-6(7)10-9;/h2-4,10H,9H2,1H3;1H |
InChI Key |
OMYJYUBUGFHUIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)





![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)

![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)

